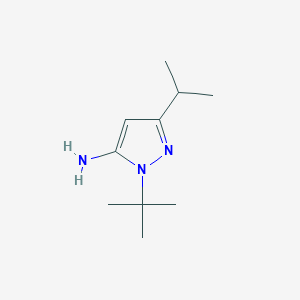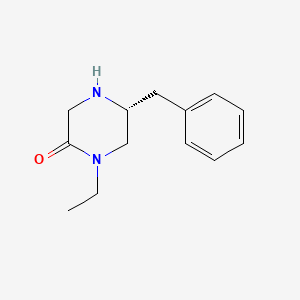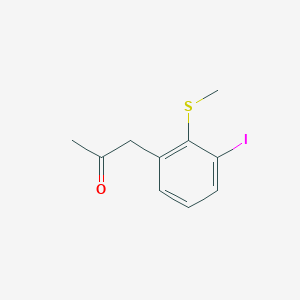
1-(3-Iodo-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one typically involves iodination and methylthiolation reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and precise molar ratios of reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and methylthiolation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The iodine atom and methylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 3-Iodo-N2-(2-methyl-1-(methylthio)propan-2-yl)-N1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)phthalamide
Uniqueness: 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its iodine atom and methylthio group make it particularly versatile for various synthetic applications .
Propriétés
Formule moléculaire |
C10H11IOS |
|---|---|
Poids moléculaire |
306.17 g/mol |
Nom IUPAC |
1-(3-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
ZJIVNWHTJCKVGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)I)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
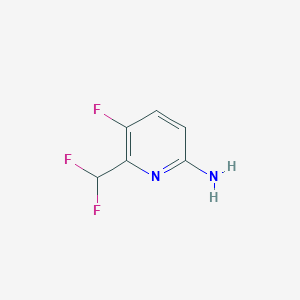




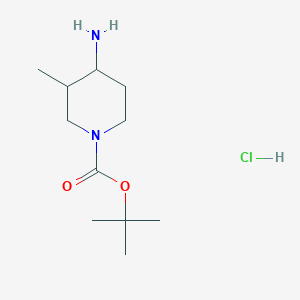
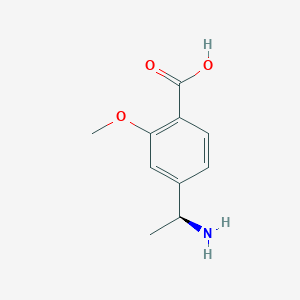
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)

